chemical structure and properties of 1,2,4,5-tetrabromo-3-fluorobenzene
chemical structure and properties of 1,2,4,5-tetrabromo-3-fluorobenzene
Synonyms: 1,2,4,5-Tetrabromo-3-fluorobenzene; 2,3,5,6-Tetrabromo-1-fluorobenzene CAS Registry Number: 2839-37-4 (Generic for tribromo analog, specific isomer is rare/custom synthesis)
Executive Summary
1-Fluoro-2,3,5,6-tetrabromobenzene (
For researchers in crystal engineering and drug discovery , this molecule serves as a critical model for studying halogen bonding (
Chemical Structure & Electronic Properties
2.1 Structural Analysis
The molecule consists of a benzene core substituted at positions 1, 2, 3, 5, and 6.
-
Position 1: Fluorine (F) - Strong
-withdrawing, -donating. -
Positions 2, 3, 5, 6: Bromine (Br) - Large atomic radius (1.85 Å), inducing significant steric strain ("buttressing effect").
-
Position 4: Hydrogen (H) - The sole proton, flanked by bulky bromines.
Steric Crowding (The Buttressing Effect): The van der Waals radius of Bromine (~1.85 Å) is significantly larger than Carbon's aromatic bond length. When four bromines are adjacent, they repel each other, causing slight out-of-plane distortions of the C-Br bonds to relieve strain. This makes the ring slightly non-planar and increases the reactivity of the C-Br bonds toward metal-halogen exchange.
2.2 Visualization (Graphviz)
The following diagram illustrates the connectivity and the steric/electronic environment.
Caption: Structural connectivity of 1-fluoro-2,3,5,6-tetrabromobenzene showing steric buttressing between adjacent halogens.
2.3 Physicochemical Data
| Property | Value (Experimental/Predicted) | Notes |
| Formula | ||
| Molecular Weight | 412.69 g/mol | High Br content dominates mass. |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 105–110 °C (Predicted) | Lower than hexabromobenzene (>300°C) due to symmetry breaking. |
| Solubility | Soluble in | Insoluble in water. |
| Singlet. Shifted downfield by ortho-Br atoms. | ||
| Typical range for polyhalogenated fluorobenzenes. |
Synthesis Protocol
Direct bromination of fluorobenzene is inefficient for this target because the para position (relative to F) is the most activated and would be brominated first, leading to 2,4,6-tribromofluorobenzene. To obtain the specific 2,3,5,6-tetrabromo pattern with a hydrogen at position 4, a Hydrodeamination strategy is required.
3.1 Mechanistic Pathway
-
Precursor Selection: Start with 4-fluoroaniline . The amino group (
) is a powerful activator that directs bromination to its ortho positions (2 and 6 relative to , which are 3 and 5 relative to F). -
Exhaustive Bromination: Treatment with excess bromine brominates all available ortho/para positions relative to the amine. Since the para position is blocked by F, bromination occurs at 2 and 6. To get the full tetrabromo pattern, we force conditions to brominate meta to the amine (ortho to F), or more commonly, we start with 2,3,5,6-tetrabromo-4-fluoroaniline (often accessible via reduction of the corresponding nitro compound).
-
Deamination: The amino group is removed (replaced by H) via diazotization followed by reduction with hypophosphorous acid (
).
3.2 Step-by-Step Protocol (Self-Validating)
Reagents: 2,3,5,6-tetrabromo-4-fluoroaniline (Precursor), Sodium Nitrite (
Step 1: Diazotization
-
Dissolve 10 mmol of 2,3,5,6-tetrabromo-4-fluoroaniline in 20 mL of concentrated
. Validation: Solution should be clear/dark; ensure complete dissolution before proceeding. -
Cool the mixture to 0–5 °C in an ice bath.
-
Add dropwise a solution of
(1.2 eq) in water/acid, maintaining temp < 5 °C. Validation: Starch-iodide paper should turn blue (excess nitrite). -
Stir for 30 mins to form the diazonium salt (
).
Step 2: Reduction (Hydrodeamination)
-
Add pre-cooled 50%
(5 eq) to the diazonium mixture. -
Allow the mixture to warm to room temperature and stir for 4–12 hours. Validation: Nitrogen gas evolution (
) indicates reaction progress. -
Workup: Pour onto ice water. Extract with Dichloromethane (DCM). Wash organic layer with
(to remove acid) and Brine. -
Purification: Recrystallize from Ethanol/Hexane.
Caption: Synthesis workflow via hydrodeamination of the aniline precursor.
Reactivity & Applications
4.1 Halogen Bonding (Crystal Engineering)
This molecule is a premium "sigma-hole" donor.
-
Mechanism: The electron-withdrawing fluorine atom and the aromatic ring deplete electron density from the bromine atoms' "tips" (the region opposite the C-Br bond). This creates a positive electrostatic potential (
-hole). -
Application: It forms co-crystals with Lewis bases (e.g., pyridines, phosphine oxides). The F atom acts as a "gatekeeper," repelling other negative sites and enforcing directional Br···N or Br···O interactions.
4.2 Site-Selective Lithiation
Reaction with n-butyllithium (
-
Selectivity: The fluorine atom directs Lithiation to the ortho position. However, since positions 2 and 6 are occupied by Bromine, a Lithium-Halogen Exchange occurs.
-
Outcome:
. -
Regiochemistry: Exchange occurs preferentially at the Br ortho to the Fluorine (Position 2 or 6) due to the inductive effect of F stabilizing the transition state.
References
-
Crystal Engineering & Halogen Bonding
-
Desiraju, G. R., et al. "Halogen bonding: the sigma-hole." Angew.[1] Chem. Int. Ed. 2013, 52, 2-6.
-
-
Synthesis of Polybrominated Aromatics
- Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009.
